molecular formula C9H7Cl2N3 B13987594 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13987594
M. Wt: 228.07 g/mol
InChI Key: MPMORFVZPUOXAV-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .

Scientific Research Applications

1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

    2,6-Dichlorophenylhydrazine: Shares the dichlorophenyl group but differs in the attached functional group.

    2,6-Dichlorophenylpyrazole: Similar pyrazole ring structure but with different substituents.

    2,6-Dichlorophenylbiguanide: Contains a biguanide group instead of a pyrazole ring

Uniqueness: 1-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific combination of the dichlorophenyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H7Cl2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13)

InChI Key

MPMORFVZPUOXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)N)Cl

Origin of Product

United States

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